2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine
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Overview
Description
This compound is a white crystalline solid in its pure form . It is also known as pyrazole and is used as an intermediate in the production of the insecticide fipronil .
Synthesis Analysis
The synthesis of this compound starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material . This undergoes a diazotization reaction to produce a diazonium salt . The diazonium salt is then condensed with ethyl cyanoacetate and subsequently cyclized to yield the final product .Molecular Structure Analysis
The molecular formula of this compound is CHClFN . Its average mass is 230.015 Da and its monoisotopic mass is 228.967285 Da .Chemical Reactions Analysis
The compound is synthesized through a series of reactions including diazotization, condensation, and cyclization . It can also be used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives .Physical And Chemical Properties Analysis
The compound is a white crystalline solid in its pure form and a light yellow-brown solid in its industrial form . It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Scientific Research Applications
- EN300-781028 serves as a precursor in the synthesis of insecticides. For instance, it plays a crucial role in the production of fipronil , a widely used GABA receptor antagonist and insecticide . Researchers explore its efficacy against pests and vectors, aiming to enhance crop protection and public health.
Pesticide and Insecticide Development
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of EN300-781028 are currently unknown. The compound is a derivative of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , which has been used in the synthesis of various pyrazolo[4,3-d]isoxazole derivatives . .
Mode of Action
As a derivative of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , it may share similar chemical properties and interactions.
Biochemical Pathways
Given its structural similarity to [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , it might be involved in the synthesis of pyrazolo[4,3-d]isoxazole derivatives
Result of Action
As a derivative of [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine , it might share some of its properties and effects.
properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F6N3S/c1-5-10(25-4-12(16,17)18)11(22)24(23-5)9-7(14)2-6(3-8(9)15)13(19,20)21/h2-3H,4,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDOMIXLSAYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SCC(F)(F)F)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine | |
CAS RN |
168685-72-1 |
Source
|
Record name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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